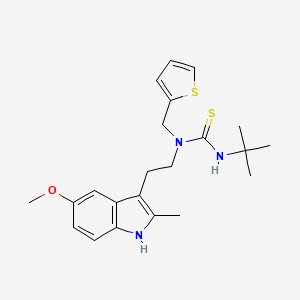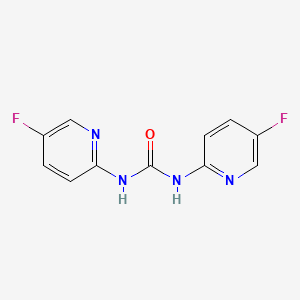
1,3-BIs(5-fluoropyridin-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1,3-BIs(5-fluoropyridin-2-yl)urea is a derivative of urea where the hydrogen atoms are replaced by 5-fluoropyridin-2-yl groups. Urea derivatives are of significant interest in the field of medicinal chemistry due to their potential biological activities and applications in drug design. The papers provided discuss various urea derivatives and their synthesis, properties, and potential applications, which can provide insights into the characteristics of this compound.
Synthesis Analysis
The synthesis of urea derivatives often involves multi-step reactions starting from commercially available precursors. For instance, the synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea was achieved through nucleophilic reactions starting from 2-chloro-5-nitropyridine, with a high total yield of up to 92% . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as nucleophilic substitution reactions.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of urea functionalities, which can engage in hydrogen bonding. This is a key feature in crystal engineering studies. For example, 1,3-bis(3-fluorophenyl)urea forms different polymorphs with distinct hydrogen bonding patterns, such as antiparallel and parallel orientations of one-dimensional chains of hydrogen-bonded urea molecules . These structural motifs are crucial for the physical properties and biological activities of these compounds.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, including the Morita-Baylis-Hillman reaction, where bis(thio)urea catalysts derived from isophoronediamine were used to achieve high yields and enantioselectivity . The reactivity of urea derivatives is influenced by the substituents on the nitrogen atoms, which can affect the outcome of the reactions in which they are involved.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the presence of halogen substituents can impact the lipophilicity of the compounds, as seen in the synthesis of 1,3-disubstituted ureas containing lipophilic groups, which showed promise as inhibitors of RNA virus replication and human soluble epoxide hydrolase . The polymorphism observed in 1,3-bis(3-fluorophenyl)urea also indicates that the physical properties such as solubility and melting point can vary significantly depending on the crystal form .
Applications De Recherche Scientifique
Conformational Switching
- Solvent-Dependent Conformational Switching : N,N'-Bis(2,3,7,8,12,13,17,18-octaethylporphyrin-5-yl)urea exhibits cis-trans conformational switching depending on solvent properties. This can lead to the formation of a cofacial porphyrin dimer structure under certain conditions, which can be switched by electrochemical stimulus (Matsumura et al., 2013).
Synthesis and Characterization
- Synthesis of Urea Derivatives : Urea and thiourea derivatives, including 1,3-bis[(E)-furan-2-yl)methylene]urea, were synthesized and characterized, showing significant antibacterial and antifungal activities. These compounds were evaluated using quantum chemical calculations (Alabi et al., 2020).
- Nickel-Catalyzed Coupling : A study demonstrates the effective catalysis of coupling of fluoroarenes with amines using nickel and certain bis-urea compounds. This process can incorporate various functional groups in the fluorides, enhancing synthesis applications (Zhu & Wang, 2013).
Biological Evaluation
- Novel Urea and Bis-Urea Primaquine Derivatives : A series of new compounds, including urea and bis-urea derivatives with primaquine and hydroxyl or halogen substituted benzene moieties, were synthesized. These compounds demonstrated significant antiproliferative effects against various cancer cell lines, particularly breast carcinoma (Perković et al., 2016).
Interaction with DNA
- Interaction with Calf-Thymus DNA : Schiff-bases containing urea functionalities were investigated for their interaction with calf-thymus DNA, revealing that these compounds bind to DNA in an intercalative mode. This is significant for understanding DNA-binding properties of similar urea derivatives (Ajloo et al., 2015).
Polymorphism
- Concomitant Polymorphs of Diphenylureas : The study of 1,3-bis(3-fluorophenyl)urea, a structurally similar compound, revealed concomitant mixtures of at least two polymorphs. The orientation of hydrogen-bonded urea molecules in these polymorphs varies, offering insights into the structural flexibility of similar compounds (Capacci-Daniel et al., 2016).
Propriétés
IUPAC Name |
1,3-bis(5-fluoropyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N4O/c12-7-1-3-9(14-5-7)16-11(18)17-10-4-2-8(13)6-15-10/h1-6H,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKRDBGQAABQKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)NC(=O)NC2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

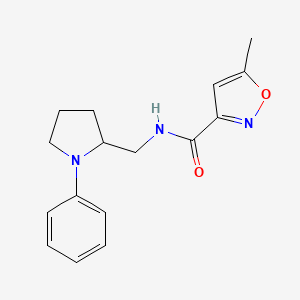

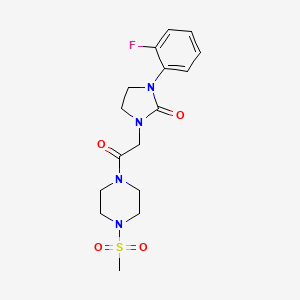
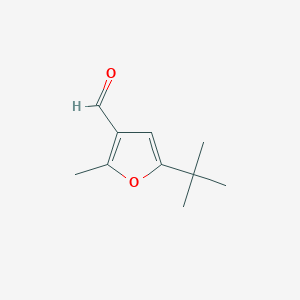
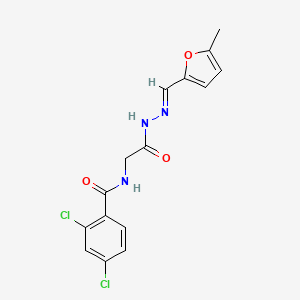
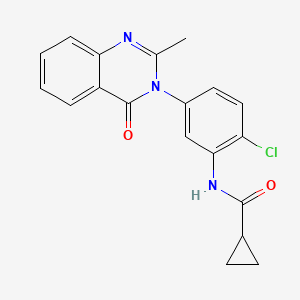
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B3012848.png)
![Tert-butyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B3012849.png)
![1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3012852.png)


![N-[2-(1-Phenyltriazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B3012855.png)
![Ethyl 4-[[1,3-dimethyl-2,6-dioxo-7-(3-oxobutan-2-yl)purin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B3012859.png)
